1-Methyl-3-(methylamino)azepan-2-one 1-Methyl-3-(methylamino)azepan-2-one
Brand Name: Vulcanchem
CAS No.: 1350558-22-3
VCID: VC8068945
InChI: InChI=1S/C8H16N2O/c1-9-7-5-3-4-6-10(2)8(7)11/h7,9H,3-6H2,1-2H3
SMILES: CNC1CCCCN(C1=O)C
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

1-Methyl-3-(methylamino)azepan-2-one

CAS No.: 1350558-22-3

Cat. No.: VC8068945

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(methylamino)azepan-2-one - 1350558-22-3

Specification

CAS No. 1350558-22-3
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 1-methyl-3-(methylamino)azepan-2-one
Standard InChI InChI=1S/C8H16N2O/c1-9-7-5-3-4-6-10(2)8(7)11/h7,9H,3-6H2,1-2H3
Standard InChI Key WJNPOPAPCCXDLU-UHFFFAOYSA-N
SMILES CNC1CCCCN(C1=O)C
Canonical SMILES CNC1CCCCN(C1=O)C

Introduction

Structural and Nomenclature Overview

1-Methyl-3-(methylamino)azepan-2-one features a bicyclic structure comprising an azepan-2-one core (a seven-membered lactam ring) substituted at the 1-position with a methyl group and at the 3-position with a methylamino group. The systematic IUPAC name reflects this arrangement, while its SMILES notation (CNC1CCCCNC1=O) and InChIKey (WJNPOPAPCCXDLU-UHFFFAOYSA-N) provide precise structural descriptors . The molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol .

Synthesis and Characterization

Spectroscopic Data

  • NMR: Predicted signals include a lactam carbonyl peak near 170 ppm (¹³C) and methylamino proton resonances at 2.2–2.5 ppm (¹H) .

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ ion at m/z 157.1 .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended precautions include using gloves, eye protection, and adequate ventilation .

Analytical Methods

Chromatography

  • HPLC: Retention time (~7.64 min) under reverse-phase conditions .

  • UV-Vis: Absorption maxima likely in the 210–230 nm range due to lactam and amine chromophores.

Spectroscopic Techniques

  • IR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

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